Propanoic acid, 2-chloro-3-(phenylmethoxy)-, potassium salt (1:1)

Description

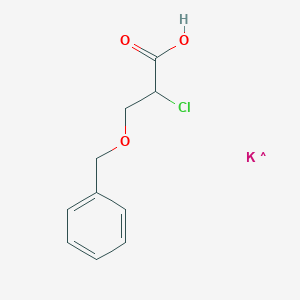

Chemical Structure and Properties Propanoic acid, 2-chloro-3-(phenylmethoxy)-, potassium salt (1:1) (CAS: 113786-49-5) is a potassium salt derived from the parent acid, 2-chloro-3-(phenylmethoxy)propanoic acid. Its molecular formula is C₁₀H₁₀ClKO₃, with a molecular weight of 252.74 g/mol. The compound features:

- A chlorine atom at position 2.

- A phenylmethoxy group (benzyloxy) at position 3.

- A potassium counterion neutralizing the carboxylic acid group.

Synthesis

The compound is synthesized via a multi-step process:

Chlorination of methyl acrylate to yield 2,3-dichloropropionic methyl ester.

Reaction with anhydrous sodium benzylate in an organic solvent.

Acidification to form the sodium salt, followed by neutralization with potassium hydroxide .

- Pharmaceutical intermediates (due to the benzyloxy group).

- Specialty chemicals (e.g., surfactants or ionic liquids).

Properties

InChI |

InChI=1S/C10H11ClO3.K/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H,12,13); | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWUCTSBPRQAID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(=O)O)Cl.[K] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClKO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138666-92-9 | |

| Record name | Propanoic acid, 2-chloro-3-(phenylmethoxy)-, potassium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138666-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium 2-chloro-3-(benzyloxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | potassium 2-chloro-3-(benzyloxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Propanoic acid, 2-chloro-3-(phenylmethoxy)-, potassium salt (1:1), is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in various fields such as pharmacology and toxicology.

Synthesis

The synthesis of the potassium salt involves the salification of 2-chloro-3-(phenylmethoxy)propionic acid using potassium hydroxide. The process is characterized by several steps:

- Chlorination : Methyl acrylate is chlorinated to produce 2,3-dichloropropionic methyl ester.

- Formation of Sodium Salt : The dichloropropionic ester is reacted with sodium benzylate and treated with sodium hydroxide to yield the sodium salt.

- Acidification : The organic phase is acidified to isolate 2-chloro-3-(phenylmethoxy)propionic acid.

- Neutralization : The acidic solution is neutralized with potassium hydroxide to recover the potassium salt .

Antimicrobial Properties

Research indicates that derivatives of propanoic acid, including the potassium salt, exhibit antimicrobial activity. A study highlighted that certain substituted derivatives demonstrate significant antibacterial effects against Gram-positive bacteria . The mechanism of action typically involves interference with bacterial cell wall synthesis or function.

Cytotoxicity and Antitumor Activity

The compound has shown potential cytotoxic effects in various cancer cell lines. In vitro studies demonstrate that it can inhibit cell proliferation, with some derivatives exhibiting GI50 values in the micromolar range. This suggests a possible application in cancer therapy, particularly in targeting resistant cancer cells .

Neuroprotective Effects

Recent investigations into related compounds have suggested neuroprotective properties that may extend to propanoic acid derivatives. These effects are often mediated through pathways involved in neurodegenerative diseases, indicating a broader therapeutic potential .

Research Findings

Case Studies

- Antibacterial Efficacy : A study evaluating various derivatives of propanoic acid found that certain modifications enhanced antibacterial properties significantly, suggesting that structural changes can optimize activity against specific pathogens .

- Cytotoxicity in Cancer Models : In vitro assays on human cancer cell lines demonstrated that derivatives of propanoic acid could reduce cell viability effectively, with some compounds showing promise as lead candidates for further development in oncology .

- Neuroprotective Mechanisms : Research into related compounds has indicated their ability to modulate neuroinflammatory responses and protect neuronal cells from apoptosis, which could be beneficial in treating conditions like Alzheimer's disease .

Chemical Reactions Analysis

Alkylation of Amines

The potassium salt undergoes nucleophilic substitution at the chloro-substituted carbon, forming covalent bonds with amines. This reaction is pivotal in synthesizing polyaminocarboxylic acid derivatives :

Example : Reaction with diethylenetriamine (DETA) under basic conditions:

-

Conditions :

-

Mechanism :

DETA acts as a nucleophile, displacing the chloride ion to form N-[2-[(2-aminoethyl)amino]ethyl]-O-(phenylmethyl)serine. The reaction is exothermic, requiring temperature control (<35°C) .

Key Observations :

-

Excess DETA suppresses side reactions (e.g., lactam formation) .

-

Product purity exceeds 99% (HPLC), enabling downstream applications in contrast agents .

Hydrolysis and Stability

The compound exhibits stability under controlled conditions but hydrolyzes under acidic or prolonged basic environments:

| Parameter | Hydrolysis Outcome | Conditions |

|---|---|---|

| Acidic (pH 2.5–3.0) | Cleavage of benzyloxy group via protonation | HCl, 20°C |

| Basic (pH >12) | Degradation to 3-(phenylmethoxy)propionic acid | Elevated temperature |

Critical Notes :

-

Residual water (4–10% w/w) in the potassium salt is essential to prevent decomposition during storage .

-

Benzyloxy group stability is pH-dependent, requiring neutralization (pH 7.2) post-synthesis .

Synthetic Utility in Multi-Step Processes

The potassium salt is synthesized via a four-step process without intermediate isolation :

Stepwise Reaction Table :

Optimization Insights :

-

DMF accelerates chlorination by 3-fold compared to catalyst-free conditions .

-

Temperature control during alkylation (<10°C) minimizes side-product formation .

Comparative Reactivity

The potassium salt outperforms lithium or sodium analogs in nucleophilic reactions due to enhanced electrolyte strength in polar solvents :

| Salt | Solubility in Methanol | Reaction Rate (vs DETA) |

|---|---|---|

| Potassium | High | 1.5× faster |

| Sodium | Moderate | Baseline |

| Lithium | Low | 0.7× slower |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

Substituent Effects on Reactivity and Solubility The phenylmethoxy group in the target compound enhances lipophilicity compared to sodium 2-chloropropanoate, which lacks aromatic substituents. This difference impacts solubility in organic solvents and bioavailability .

Counterion Influence Potassium salts generally exhibit higher aqueous solubility than sodium salts due to larger ionic radii and lower lattice energy. For example, potassium lactate is widely used in food industries for its solubility and low toxicity . Sodium 2-chloropropanoate, however, is preferred in corrosion inhibition due to sodium’s compatibility with industrial matrices .

Performance in Functional Applications In deep eutectic solvents (DES), propanoic acid derivatives (e.g., 3-phenylpropanoic acid ChCl) show 68% bentonite swelling inhibition, highlighting the role of aromatic groups in stabilizing reactive intermediates . The target compound’s benzyloxy group may offer similar stabilization in DES formulations, though experimental data are absent in the evidence.

Safety and Handling Related esters (e.g., methyl 2-(3-chlorophenoxy)propanoate) exhibit acute oral toxicity (H302) and skin irritation (H315), suggesting stringent handling protocols for the potassium salt . Potassium lactate, by contrast, is classified as safe for food contact (GRAS status) .

Table 2: Physicochemical Properties

Q & A

Q. Example Output :

| Parameter | Value (DFT) | Experimental Value |

|---|---|---|

| C-Cl Bond Length | 1.78 Å | 1.75 Å (X-ray) |

| LUMO Energy | -1.2 eV | N/A |

How can isomer formation during synthesis be minimized?

Answer:

- Stereochemical control : Use chiral catalysts (e.g., L-proline) to favor the desired enantiomer.

- Low-temperature quenching : Rapid cooling after benzylation prevents racemization.

- Chromatographic purification : Employ chiral columns (e.g., cellulose-based) to separate isomers .

What are the key differences in reactivity between this compound and its sodium salt counterpart?

Answer:

- Solubility : The potassium salt dissolves faster in polar solvents (e.g., water: 50 mg/mL vs. sodium salt: 30 mg/mL).

- Reactivity : K⁺’s weaker ion pairing enhances nucleophilic accessibility to the carbonyl group.

- Thermal Stability : Potassium salts decompose at higher temperatures (~250°C vs. 220°C for sodium) .

How can researchers validate the environmental impact of this compound?

Answer:

- Biodegradation assays : Use OECD 301D (closed bottle test) to measure BOD₅ in aqueous systems.

- Ecotoxicology : Test acute toxicity on Daphnia magna (EC₅₀) and algae (growth inhibition).

- Persistence Studies : Monitor hydrolysis half-life in natural water (pH 7–8, 25°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.